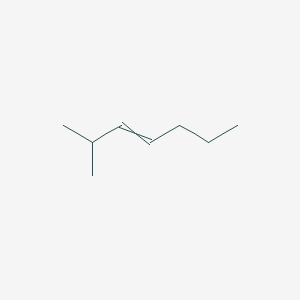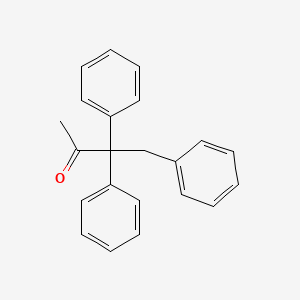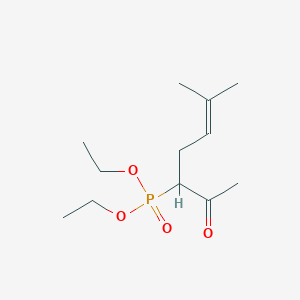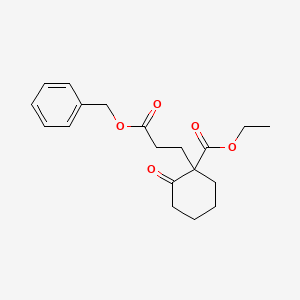
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol is a complex organic compound featuring a brominated phenanthrene core and a dipentylamino ethanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol typically involves multi-step organic reactions. The starting material, 9-bromophenanthrene, undergoes a series of reactions including halogenation, amination, and subsequent functional group modifications to introduce the dipentylamino ethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.
化学反応の分析
Types of Reactions
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogenated phenanthrene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenanthrene ketones or aldehydes.
Reduction: Formation of hydrogenated phenanthrene derivatives.
Substitution: Formation of various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets. The brominated phenanthrene core may interact with aromatic residues in proteins, while the dipentylamino ethanol side chain can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
9-Bromophenanthrene: Lacks the dipentylamino ethanol side chain, making it less versatile in biological applications.
Phenanthrene: The non-brominated version, which has different reactivity and biological properties.
2-(Dipentylamino)ethanol: Lacks the phenanthrene core, making it less effective in certain chemical and biological contexts.
Uniqueness
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol is unique due to its combination of a brominated aromatic core and a functionalized side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
7770-23-2 |
|---|---|
分子式 |
C36H50BrNO5S |
分子量 |
688.8 g/mol |
IUPAC名 |
1-(9-bromophenanthren-3-yl)-2-(dipentylamino)ethanol;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C26H34BrNO.C10H16O4S/c1-3-5-9-15-28(16-10-6-4-2)19-26(29)21-14-13-20-18-25(27)23-12-8-7-11-22(23)24(20)17-21;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h7-8,11-14,17-18,26,29H,3-6,9-10,15-16,19H2,1-2H3;6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChIキー |
JUTVGQLRNONHGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCCCC)CC(C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br)O.CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


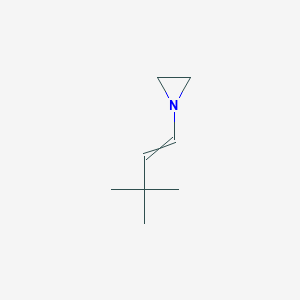
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
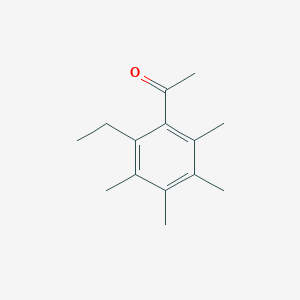
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)
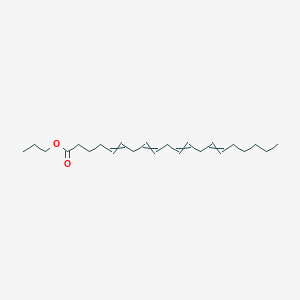
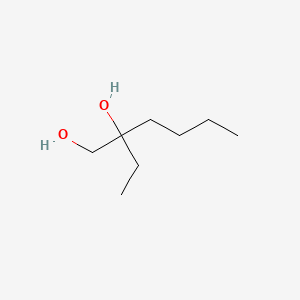
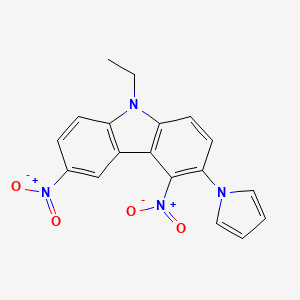
![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)
